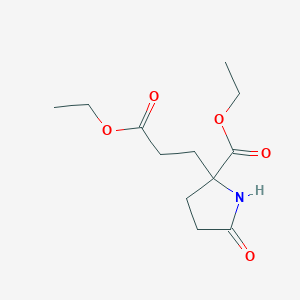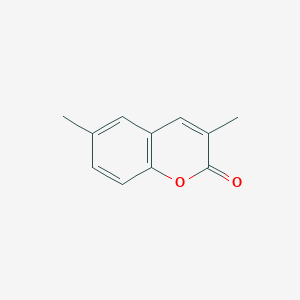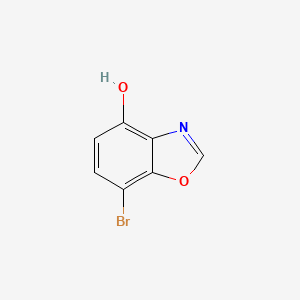![molecular formula C10H8N2O5 B13691389 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)
5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound with a unique structure that includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the reaction of pyrazole derivatives with pyridine-2,3-dicarboxylic acid under specific conditions. One common method includes the use of methoxylation reactions to introduce the methoxy group at the 5-position of the pyrazole ring .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-dicarboxylic acid: A precursor in the synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Methoxypyrazoles: Compounds with methoxy groups attached to pyrazole rings.
Uniqueness
This compound is unique due to its combination of pyrazole and pyridine rings, along with the methoxy group at the 5-position. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-5-2-3-12-6(4-5)7(9(13)14)8(11-12)10(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
PWKLQDLYXCLYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















